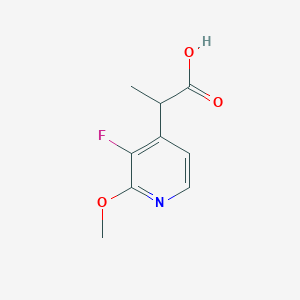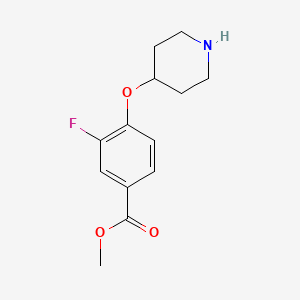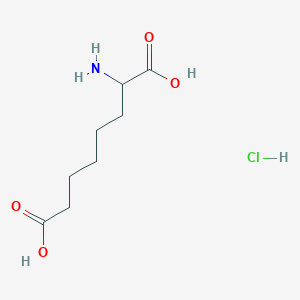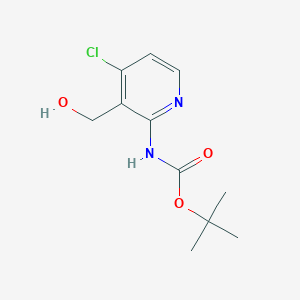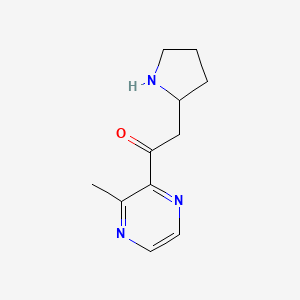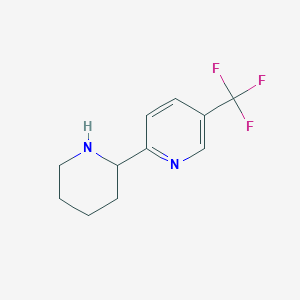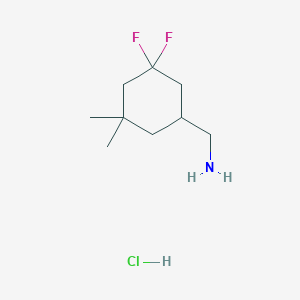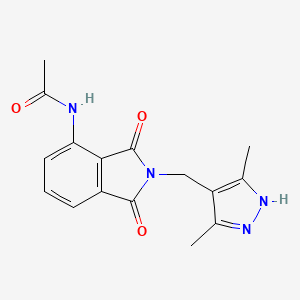
1-Chloro-3,4-dibromo-2,5-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3,4-dibromo-2,5-difluorobenzene is an aromatic compound characterized by the presence of chlorine, bromine, and fluorine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-3,4-dibromo-2,5-difluorobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the following steps:
Fluorination: Starting with a benzene derivative, selective fluorination is carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the desired positions.
Bromination: The fluorinated intermediate is then subjected to bromination using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms.
Chlorination: Finally, chlorination is performed using chlorine gas (Cl2) or thionyl chloride (SOCl2) to introduce the chlorine atom at the specified position.
Industrial Production Methods
Industrial production of this compound typically involves similar halogenation steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-Chloro-3,4-dibromo-2,5-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine, bromine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced using reagents like potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4), respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like KMnO4 in acidic or basic medium; reducing agents like LiAlH4 in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine might yield an amino-substituted benzene derivative, while oxidation could produce a carboxylic acid derivative.
科学的研究の応用
1-Chloro-3,4-dibromo-2,5-difluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Employed in the design and fabrication of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug discovery.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions, given its ability to interact with biological macromolecules.
作用機序
The mechanism by which 1-chloro-3,4-dibromo-2,5-difluorobenzene exerts its effects depends on the specific application:
In Organic Reactions: The halogen atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.
In Biological Systems: The compound may interact with enzymes or receptors, potentially inhibiting or modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
Similar Compounds
- 1-Chloro-2,4-dibromo-3,5-difluorobenzene
- 1-Chloro-3,5-dibromo-2,4-difluorobenzene
- 1-Chloro-2,5-dibromo-3,4-difluorobenzene
Uniqueness
1-Chloro-3,4-dibromo-2,5-difluorobenzene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of multiple halogen atoms in distinct positions on the benzene ring provides a unique electronic environment, making it a valuable compound for various chemical transformations and applications.
This detailed overview of this compound highlights its significance in both academic research and industrial applications
特性
分子式 |
C6HBr2ClF2 |
|---|---|
分子量 |
306.33 g/mol |
IUPAC名 |
3,4-dibromo-1-chloro-2,5-difluorobenzene |
InChI |
InChI=1S/C6HBr2ClF2/c7-4-3(10)1-2(9)6(11)5(4)8/h1H |
InChIキー |
BMGADNCJESAMHV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)F)Br)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


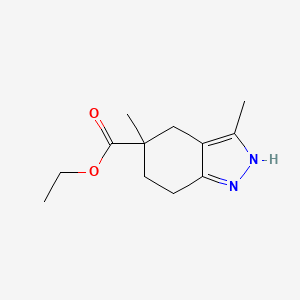
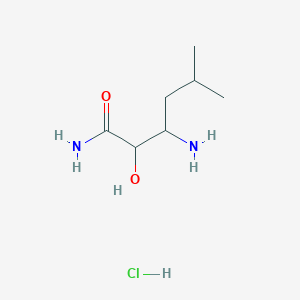
![{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13090299.png)
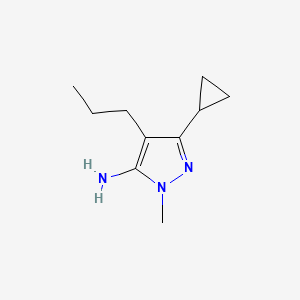
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
